n-methyl-4-(tributylstannyl)imidazole

Catalog No.
S740637
CAS No.
446285-73-0
M.F
C16H32N2Sn
M. Wt
371.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-methyl-4-(tributylstannyl)imidazole

CAS Number

446285-73-0

Product Name

n-methyl-4-(tributylstannyl)imidazole

IUPAC Name

tributyl-(1-methylimidazol-4-yl)stannane

Molecular Formula

C16H32N2Sn

Molecular Weight

371.1 g/mol

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;

InChI Key

WCEWCRAPSCLFOV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C

Synonyms

(1-Methyl-1H-imidazol-4-yl)tributyltin; 1-Methyl-4-(tributylstannanyl)-1H-imidazole; 1-Methyl-4-(tributylstannyl)-1H-imidazole;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C

1-Methyl-4-(tributylstannyl)-1H-imidazole, also known as (1-Methyl-1H-imidazol-4-yl)tributylstannane, is an organotin compound with the chemical formula C₁₆H₃₂N₂Sn. It is a colorless liquid commonly used as a coupling partner in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [].

Applications in Cross-Coupling Reactions

The primary application of 1-Methyl-4-(tributylstannyl)-1H-imidazole lies in its ability to introduce the butyl group (C₄H₉) onto various organic molecules through cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between the butyl group from the organotin reagent and another carbon atom in the target molecule. Two prominent examples of cross-coupling reactions employing 1-Methyl-4-(tributylstannyl)-1H-imidazole are:

  • Stille Coupling: This reaction utilizes palladium (Pd) catalysts to couple the butyl group from the organotin reagent with a halide (X), typically Cl, Br, or I, on the target molecule []. The general reaction scheme can be represented as follows:

R-X + (C₄H₉)₃Sn-Im → R-C₄H₉ + XSn(Im)₃

where R represents the organic moiety of the target molecule and Im denotes the imidazole group in 1-Methyl-4-(tributylstannyl)-1H-imidazole.

  • Negishi Coupling: Similar to the Stille coupling, Negishi coupling also employs Pd catalysts to form a carbon-carbon bond between the butyl group and an organic halide on the target molecule. However, in Negishi coupling, the organotin reagent is typically derived from zinc (Zn) instead of tin (Sn). Despite this difference, 1-Methyl-4-(tributylstannyl)-1H-imidazole can still be used as a precursor for the butyl group in the reaction through a process known as transmetallation, where the butyl group is transferred from the tin atom to the zinc atom before participating in the coupling reaction.

Advantages and Considerations

-Methyl-4-(tributylstannyl)-1H-imidazole offers several advantages as a coupling partner in cross-coupling reactions:

  • High reactivity: The butyl group readily participates in the coupling reaction due to the relatively weak bond between the tin and carbon atoms [].
  • Air and moisture stability: Unlike some other organotin reagents, 1-Methyl-4-(tributylstannyl)-1H-imidazole exhibits good stability towards air and moisture, making it easier to handle in laboratory settings [].
  • Commercially available: The compound is readily available from various chemical suppliers, eliminating the need for complex synthesis procedures.

N-Methyl-4-(tributylstannyl)imidazole is an organotin compound characterized by the molecular formula C₁₆H₃₂N₂Sn. It features a five-membered imidazole ring with a methyl group at position 1 and a tributylstannyl group at position 4. This structure imparts unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions for forming carbon-carbon bonds .

Organotin compounds can be toxic []. However, specific hazard information for 1-Methyl-4-(tributylstannyl)-1H-imidazole is not available.

, including:

  • Substitution Reactions: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation Reactions: It can be oxidized to form stannic derivatives using oxidizing agents like hydrogen peroxide.
  • Coupling Reactions: Notably, it participates in palladium-catalyzed cross-coupling reactions, such as Stille coupling, where the stannyl group reacts with organic halides to form new carbon-carbon bonds.

The synthesis of N-Methyl-4-(tributylstannyl)imidazole typically involves the stannylation of 1-methylimidazole. A common method includes:

  • Reactants: 1-Methylimidazole and tributyltin chloride.
  • Base: Sodium hydride or potassium tert-butoxide is often used.
  • Conditions: The reaction is conducted under an inert atmosphere (nitrogen or argon) and usually requires refluxing in solvents like tetrahydrofuran or toluene to facilitate the reaction.

N-Methyl-4-(tributylstannyl)imidazole is primarily utilized as a coupling partner in organic synthesis, particularly in:

  • Cross-Coupling Reactions: It introduces butyl groups into various organic molecules, aiding in the formation of complex structures.
  • Pharmaceuticals and Agrochemicals: Its ability to participate in coupling reactions makes it valuable for synthesizing biologically active compounds .

Several compounds share structural similarities with N-Methyl-4-(tributylstannyl)imidazole:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-5-(tributylstannyl)-1H-imidazoleMethyl group at position 1; tributylstannyl at 5Different reactivity due to stannyl positioning
5-Bromo-1-methyl-1H-imidazoleBromine substituent instead of tributylstannylLacks organotin properties
4-Bromo-1-methyl-1H-imidazoleBromine at position 4; similar imidazole frameworkNon-stannyl compound
1-MethylpyrazoleSimilar nitrogen-containing heterocycleLacks stannyl group; different reactivity
2-(Tributylstannyl)pyrimidinePyrimidine ring with tributylstannyl groupDifferent ring structure; varied applications

Uniqueness

N-Methyl-4-(tributylstannyl)imidazole is unique due to the specific positioning of the tributylstannyl group on the imidazole ring, which enhances its reactivity profile compared to similar compounds. This positioning allows for greater selectivity and efficiency in synthetic applications, particularly in forming carbon-carbon bonds through coupling reactions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

1-Methyl-4-(tributylstannyl)-1H-imidazole

Dates

Modify: 2023-08-15

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